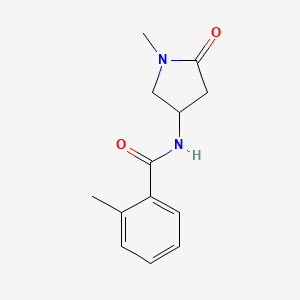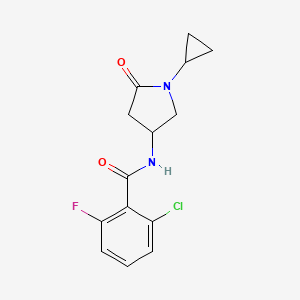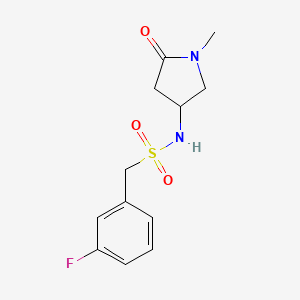
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide, also known as FMPS, is a small molecule drug that is used in a variety of scientific research applications. It is a low molecular weight compound that has been studied for its potential therapeutic effects in a variety of diseases, including cancer, Alzheimer’s, Parkinson’s, and Huntington’s diseases. FMPS has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide has been used in a variety of scientific research applications, including the study of its potential therapeutic effects in a variety of diseases. In addition, 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been used to study the role of epigenetic mechanisms in disease and to investigate the role of epigenetic drugs in cancer therapy.
Wirkmechanismus
The exact mechanism of action of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide is not yet known. However, it is believed that 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide acts as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide is thought to alter gene expression, leading to the expression of genes involved in cell proliferation, apoptosis, and other processes.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been found to possess anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide is that it is a low molecular weight compound that is easy to synthesize and handle. In addition, it is a relatively inexpensive compound that is readily available. However, the use of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide in laboratory experiments also has some limitations. For example, the exact mechanism of action of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide is not yet known, making it difficult to predict its effects in different contexts. In addition, the use of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide in laboratory experiments can be limited due to its potential toxicity.
Zukünftige Richtungen
The potential therapeutic effects of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide in a variety of diseases and its ability to modulate gene expression make it an attractive target for further research. Future studies could focus on elucidating the exact mechanism of action of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide, as well as its potential therapeutic effects in different diseases. In addition, further research could be conducted to investigate the role of epigenetic drugs in cancer therapy, as well as the potential for 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide to be used as an anti-inflammatory and anti-oxidant agent. Finally, further research could be conducted to investigate the potential toxicity of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide and to develop strategies to reduce its potential toxicity.
Synthesemethoden
The synthesis of 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with 1-methyl-5-oxopyrrolidine in the presence of a base catalyst. This reaction yields the desired product, 1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide. The reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-15-7-11(6-12(15)16)14-19(17,18)8-9-3-2-4-10(13)5-9/h2-5,11,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFHDJCBAUSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NS(=O)(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



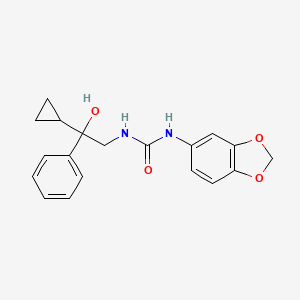
![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
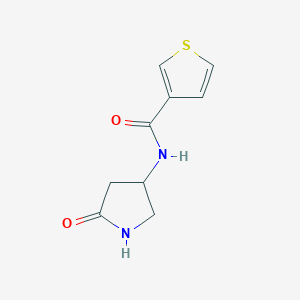
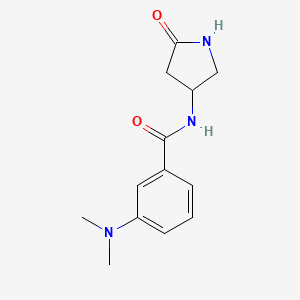
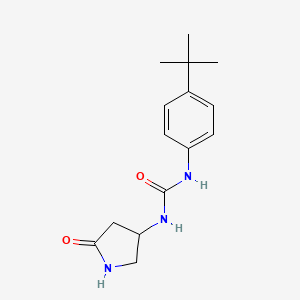
![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
